molecular formula C13H16N2S2 B5815598 2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B5815598
M. Wt: 264.4 g/mol
InChI Key: SCOHTSBETKGDKZ-UHFFFAOYSA-N
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Description

2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of sulfur (methylthio group) and the fused benzothieno ring system gives it unique properties.


Synthesis Analysis

Several methods exist for synthesizing pyrimidines, including those with thio substitutions. Thioxopyrimidines can be prepared through various cyclization processes or domino reactions. These approaches often involve direct interactions of 2-halo derivatives with sulfur-containing reagents. The synthesis of 2-thioxopyrimidines and their condensed analogs can be based on [3+3], [4+2], or [5+1] heterocyclization reactions .


Molecular Structure Analysis

The molecular structure of 2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine consists of a fused benzothieno ring system with a pyrimidine ring. The methylthio group is attached to one of the carbon atoms. The specific arrangement of atoms and bonds determines its chemical properties and biological activity.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it may undergo nucleophilic addition and subsequent cyclization to form the 2-thioxopyrimidine moiety. Other reactions may involve substitution, oxidation, or annulation processes .

Future Directions

Research on pyrimidine derivatives, including 2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine , should focus on optimizing their pharmacological properties. Designing selective and effective anticancer agents based on this scaffold could lead to novel therapies.

properties

IUPAC Name

2-ethyl-4-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S2/c1-3-10-14-12(16-2)11-8-6-4-5-7-9(8)17-13(11)15-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOHTSBETKGDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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